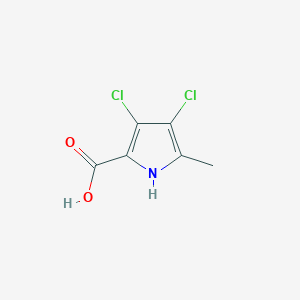

3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXZMJPBUJFSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648827 | |

| Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24691-30-3 | |

| Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24691-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4-dichloro-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

Introduction

This compound (CAS No. 24691-30-3) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural analogue, 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide, is a crucial molecular fragment found in natural and synthetic antibacterial agents, where it plays a key role in binding to the active sites of bacterial topoisomerases like DNA gyrase.[3] The strategic placement of chloro substituents on the pyrrole ring profoundly influences the molecule's electronic properties and binding interactions, making it a valuable building block for the synthesis of novel therapeutic candidates.

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, detailed methodologies for its characterization, and essential safety protocols. The information presented herein is synthesized from established chemical literature and is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Proposed Synthesis Pathway

While dedicated literature on the direct synthesis of this compound is sparse, a logical and efficient two-step pathway can be devised. This route begins with the synthesis of the non-halogenated precursor, 5-methyl-1H-pyrrole-2-carboxylic acid, followed by a direct dichlorination of the pyrrole ring.

The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 5-methyl-1H-pyrrole-2-carboxylic acid

The initial step involves the saponification (base-catalyzed hydrolysis) of the corresponding ethyl ester. This is a standard and high-yielding reaction for converting esters to carboxylic acids.[4]

Experimental Protocol:

-

Dissolution: Dissolve Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixed solvent system, such as dioxane, water, and ethanol.[4]

-

Addition of Base: Add an excess of sodium hydroxide (NaOH, approx. 5 equivalents) to the solution.[4]

-

Reflux: Heat the reaction mixture to reflux for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, remove the organic solvents under reduced pressure.

-

Dissolve the resulting crude product in water and perform an extraction with dichloromethane (DCM) to remove any unreacted ester.

-

Separate the aqueous phase and cool it in an ice bath.

-

Acidify the aqueous phase to a pH of 1 using 1N hydrochloric acid (HCl), which will precipitate the carboxylic acid product.[4]

-

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrrole-2-carboxylic acid. The product is often of sufficient purity for the next step without further purification.[4]

Part 2: Dichlorination of 5-methyl-1H-pyrrole-2-carboxylic acid

The electron-rich pyrrole ring is susceptible to electrophilic substitution. Direct chlorination at the C3 and C4 positions can be achieved using a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂). This reagent is effective for the dichlorination of similar pyrrole systems.[3]

Causality of Experimental Choices:

-

Reagent: Sulfuryl chloride is chosen over milder reagents like N-chlorosuccinimide (NCS) to ensure dichlorination. The pyrrole ring, while activated, requires a sufficiently strong electrophile to overcome the deactivating effect of the carboxylic acid group and the first chlorine substituent to add the second chlorine.

-

Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) is used to prevent side reactions with the solvent.

-

Temperature: The reaction is initiated at a low temperature (-5 °C to 0 °C) to control the exothermic reaction and improve selectivity, minimizing the formation of over-chlorinated byproducts.

Experimental Protocol:

-

Preparation: Suspend 5-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in an inert solvent like carbon tetrachloride (CCl₄) in a flask equipped with a dropping funnel and under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the suspension to -5 °C using an ice-salt bath.

-

Addition of Chlorinating Agent: Add sulfuryl chloride (SO₂Cl₂, approx. 2.2 equivalents) dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature remains below 0 °C.

-

Reaction: Allow the reaction to stir at a low temperature for several hours (e.g., 5 hours), monitoring progress by TLC or LC-MS.[3]

-

Quenching: Carefully quench the reaction by the slow addition of cold water or a saturated sodium bicarbonate solution.

-

Extraction & Isolation:

-

Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected spectroscopic data based on its structure and analysis of similar compounds found in the literature.[3][5][6]

Caption: Logical workflow for structural characterization.

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic features of the target molecule.

| Technique | Feature | Predicted Value / Observation | Rationale |

| ¹H NMR | N-H Proton | ~11-12 ppm (broad singlet) | The acidic proton on the pyrrole nitrogen, often broad and downfield.[3] |

| COOH Proton | ~12-13 ppm (broad singlet) | The highly deshielded carboxylic acid proton.[3] | |

| C5-CH₃ Protons | ~2.1-2.4 ppm (singlet) | Methyl group attached to an aromatic ring, deshielded by the ring current.[3] | |

| ¹³C NMR | Carboxylic Acid (C=O) | ~160-165 ppm | Typical chemical shift for a carboxylic acid carbon. |

| Pyrrole Carbons (C2, C5) | ~125-135 ppm | Carbons adjacent to the nitrogen and substituents. | |

| Pyrrole Carbons (C3, C4) | ~110-120 ppm | Carbons bearing the chloro substituents. | |

| Methyl Carbon (-CH₃) | ~12-15 ppm | Aliphatic carbon signal. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding.[5] |

| N-H Stretch | ~3200-3400 cm⁻¹ (medium) | Typical for N-H bond in a pyrrole ring. | |

| C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ (strong) | Strong absorption for the carbonyl group. | |

| C-Cl Stretch | 700-850 cm⁻¹ (strong) | Characteristic vibrations for carbon-chlorine bonds. | |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 193 | Corresponding to the molecular formula C₆H₅³⁵Cl₂NO₂. |

| Isotopic Pattern | [M]⁺, [M+2]⁺, [M+4]⁺ | A characteristic 9:6:1 intensity ratio due to the presence of two chlorine atoms.[5] |

Standard Protocols for Data Acquisition

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5][6]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio.

-

-

IR Spectroscopy:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[6]

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal before analyzing the sample.

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with Gas Chromatography (GC-MS). Use Electron Ionization (EI) to generate the mass spectrum and observe the characteristic fragmentation and isotopic patterns.[5]

-

Safety and Handling

As a chlorinated organic acid, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use spark-proof tools and prevent fire caused by electrostatic discharge.[7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents and bases.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.[7]

References

-

Cotman, A. E., Guérin, T., Kovačević, I., & Kikelj, D. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9476–9488. [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of 3,4-Dichloro-5-phthalimidomethyl-1H-pyrrole-2-carboxylic Acid 25 a. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Beil, A., et al. (2018). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemistryOpen, 7(9), 725-729. [Link]

-

Al-Mughaid, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2616. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methyl-Pyrrole-2-Carboxylic Acid: A Fundamental Component in Modern Organic Synthesis. Retrieved from [Link]

-

Hann, J. L., et al. (2014). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 79(2), 749-755. [Link]

- Cativiela, C., & Garcia, J. I. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE.

-

SpectraBase. (n.d.). 5-Chloro-1H-pyrrole-2-carboxylic acid, methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

- da Silva, A. D., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Orbital: The Electronic Journal of Chemistry, 10(5), 356-361.

- Google Patents. (n.d.). EP0600157A1 - Debrominative chlorination of pyrroles.

-

SpectraBase. (n.d.). 5-(4-CHLORO-2-HYDROXYPHENYL)-3-(2,4-DICHLOROPHENYL)-1-DECYL-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]

-

HMDB. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 24691-30-3|this compound|BLD Pharm [bldpharm.com]

- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 3757-53-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

Introduction

3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid, a halogenated pyrrole derivative, is a compound of significant interest in medicinal chemistry and drug development. Its rigid, heterocyclic scaffold, adorned with reactive chloro-substituents and a carboxylic acid moiety, makes it a versatile building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings. Understanding these properties is paramount for researchers aiming to utilize this molecule in synthetic chemistry, particularly for the development of new therapeutic agents. Recent studies have highlighted the importance of the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide core in potent inhibitors of bacterial DNA gyrase and topoisomerase IV, underscoring its potential in the fight against antimicrobial resistance.[1][2]

Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical profile is the bedrock of rational drug design and development. These parameters dictate a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, its therapeutic efficacy.

Structural and General Properties

The foundational characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 24691-30-3 | [3][4][5] |

| Molecular Formula | C₆H₅Cl₂NO₂ | [3][4] |

| Molecular Weight | 194.02 g/mol | [3][4] |

| IUPAC Name | This compound | |

| SMILES | CC1=C(Cl)C(Cl)=C(C(O)=O)N1 | [3] |

| Physical Form | Solid | [6] |

| Storage | Store at room temperature, sealed in a dry place. | [3] |

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Source |

| Boiling Point | 376.2 °C at 760 mmHg | [7] |

| Flash Point | 181.3 °C | [7] |

| LogP | 2.328 | [3] |

| Topological Polar Surface Area (TPSA) | 53.09 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Expert Insight: The predicted LogP value of 2.328 suggests that this compound possesses moderate lipophilicity. This is a crucial parameter in drug development, as it influences the compound's ability to cross biological membranes. A LogP in this range often represents a good balance between aqueous solubility and lipid membrane permeability, which is a desirable characteristic for orally bioavailable drugs. The TPSA of 53.09 Ų is also within a favorable range for good cell permeability.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its constituent functional groups: the pyrrole ring, the carboxylic acid, and the two chlorine atoms.

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing carboxylic acid and chloro groups deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. The nitrogen atom of the pyrrole ring can also participate in reactions, such as N-alkylation or N-acylation.

-

Carboxylic Acid: The carboxylic acid group is a versatile functional handle. It can undergo esterification, amidation, and reduction to the corresponding alcohol. Its acidic nature also allows for salt formation with bases. The typical pKa of a carboxylic acid is around 4-5.[8]

-

Chloro Substituents: The chlorine atoms on the pyrrole ring are generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with specific catalysts, they may be displaced.

Synthesis: The synthesis of substituted pyrroles can be achieved through various methods, with the Paal-Knorr pyrrole synthesis being a classic and versatile approach.[9] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For halogenated pyrroles like the title compound, the synthesis often starts from a pre-functionalized precursor. For instance, the synthesis of related halogen-doped pyrrole building blocks has been achieved in a few steps from commercially available starting materials.[2]

Applications in Drug Discovery

The 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide scaffold is a key pharmacophore in a number of potent antibacterial agents.[1] These compounds often target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, making them attractive targets for novel antibiotics.

One notable example is a lead compound, 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid, which has demonstrated favorable solubility, stability, and selectivity for bacterial topoisomerases with no significant toxicity.[1] The development of such compounds is crucial in addressing the growing threat of multidrug-resistant bacteria. The pyrrole ring and its derivatives are found in numerous natural products with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[10]

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of Aqueous Solubility

The solubility of a compound is a critical parameter that influences its bioavailability. The following protocol describes the shake-flask method, a gold-standard technique for determining aqueous solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Phase Separation:

-

Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of a pre-calibrated High-Performance Liquid Chromatography (HPLC) method.

-

Analyze the diluted sample by HPLC with UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Calculate the concentration of the compound in the original supernatant based on the calibration curve. The solubility is expressed in mg/mL or µg/mL.

-

Causality Behind Experimental Choices: The shake-flask method is chosen for its accuracy and reproducibility. The extended equilibration time ensures that the solution is truly saturated. Centrifugation is a reliable method for separating the solid and liquid phases without introducing errors from filtration (e.g., adsorption of the compound to the filter membrane). HPLC with UV detection is a sensitive and specific method for quantifying the concentration of the dissolved compound.

Workflow Diagram:

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 10 mM).

-

Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

-

-

Spectrophotometric Measurement:

-

Add a small aliquot of the stock solution to each buffer to a final concentration where the compound exhibits a measurable UV absorbance that changes with pH.

-

Measure the UV-Vis spectrum of the compound in each buffer.

-

Plot the absorbance at a specific wavelength (where the change is most significant) against the pH of the buffer.

-

-

Data Analysis:

-

The resulting plot should be a sigmoidal curve.

-

The pKa is the pH value at the inflection point of the curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

-

Causality Behind Experimental Choices: The spectrophotometric method is a convenient and widely used technique for pKa determination, especially for compounds with a chromophore whose absorbance is sensitive to ionization state. The use of a series of buffers allows for precise control of the pH. The sigmoidal relationship between absorbance and pH is a direct consequence of the equilibrium between the protonated and deprotonated forms of the molecule.

Workflow Diagram:

Caption: Workflow for pKa determination using the spectrophotometric method.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's absorption and distribution.

Methodology:

-

Phase Preparation:

-

Prepare a mixture of n-octanol and water (or a suitable buffer at a pH where the compound is predominantly in its neutral form) and allow the two phases to become mutually saturated by vigorous shaking followed by separation.

-

-

Partitioning:

-

Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase).

-

Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

-

Phase Separation and Quantification:

-

Allow the two phases to separate completely.

-

Carefully sample a known volume from each phase.

-

Quantify the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Causality Behind Experimental Choices: The n-octanol/water system is the most widely accepted model for mimicking the partitioning between biological membranes and the aqueous environment. Ensuring mutual saturation of the phases is crucial for obtaining accurate and reproducible results. Direct quantification of the compound in both phases provides a robust measure of the partition coefficient.

Workflow Diagram:

Caption: Workflow for LogP determination using the shake-flask method.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around 2.0-2.5 ppm) and a broad singlet for the NH proton of the pyrrole ring (which can be exchangeable with D₂O). The carboxylic acid proton will also appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyrrole ring, the methyl carbon, and the carbonyl carbon of the carboxylic acid. The carbons attached to the chlorine atoms will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band for the carbonyl group (around 1680-1710 cm⁻¹), and C-Cl stretching bands in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.02 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, and M+4 peaks with a ratio of approximately 9:6:1).

Conclusion

This compound is a valuable building block in medicinal chemistry with promising applications in the development of new antibacterial agents. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, offering a foundation for its rational use in research and development. The detailed experimental protocols provided herein will enable researchers to accurately characterize this and similar molecules, facilitating the advancement of drug discovery programs.

References

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- This compound. ChemScene.

- Antibacterial activity of the compound ( 1-4 ) and standard.

- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central.

- 3,4-Dichloro-5-methylpyrrole-2-carboxylic acid | CAS 24691-30-3. Santa Cruz Biotechnology.

- 24691-30-3|this compound. BLDpharm.

- New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. PubMed Central.

- Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed.

- 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598. PubChem.

- Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. PubChem.

- 4-Hydroxy-1-methyl-5-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid [3-(3,4-dichlorophenyl). PubChem.

- Synthesis of novel 1H-pyrrolizine-5-carboxamides and their antimicrobial properties. Boll Chim Farm.

- This compound Safety D

- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

- Pyrrole synthesis. Organic Chemistry Portal.

- 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Chad's Prep.

- 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | 39209-94-4. Sigma-Aldrich.

- 5-chloro-1H-pyrrole-2-carboxylic acid | C5H4ClNO2 | CID 23423219. PubChem.

- Methyl 3,4-dihydro-2H-pyrrole-5-carboxyl

- (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | C5H7NO2. PubChem.

- 1-(2,5-Diethoxyphenyl)pyrrole-2-carboxylic acid | C15H17NO4 | CID 43477125. PubChem. C15H17NO4 | CID 43477125. PubChem.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 24691-30-3|this compound|BLD Pharm [bldpharm.com]

- 6. 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | 39209-94-4 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. chadsprep.com [chadsprep.com]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid represents a core heterocyclic scaffold of significant interest in contemporary medicinal chemistry. While direct and extensive research on the specific mechanism of action of this parent compound is nascent, a comprehensive analysis of its more complex derivatives provides a compelling and evidence-based foundation for a hypothesized mechanism. This guide synthesizes the existing body of knowledge on potent derivatives of this pyrrole scaffold to propose a primary mechanism centered on the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. Furthermore, we will explore potential secondary mechanisms in oncology and provide a robust framework of experimental protocols for the validation of these hypotheses. This document is intended to serve as a technical resource, blending established data with actionable experimental designs to guide future research and development efforts.

Introduction to the Scaffold: A Privileged Structure

The pyrrole ring is a fundamental aromatic heterocycle found in a vast array of natural products and synthetic molecules with profound biological activities.[1] The specific compound, this compound, features key substitutions that prime it for molecular interactions. The dichlorination of the pyrrole ring and the presence of a carboxylic acid group are critical features that have been exploited in the development of highly active derivatives.[2] This scaffold has emerged as a cornerstone in the design of novel therapeutic agents, particularly in the antibacterial domain.

Hypothesized Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The most compelling evidence for the mechanism of action of the this compound scaffold comes from extensive studies on its amide derivatives. These studies strongly indicate that the primary molecular targets are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial survival, controlling DNA topology through ATP-dependent mechanisms, and are validated targets for antibiotics.[4][5]

-

DNA Gyrase (GyrB Subunit): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[4]

-

Topoisomerase IV (ParE Subunit): This enzyme is primarily responsible for the decatenation (unlinking) of daughter chromosomes following replication.[5]

Derivatives of this compound function by competitively inhibiting the ATP-binding sites located on the GyrB and ParE subunits.[6][7] This inhibition prevents the conformational changes necessary for the enzyme's catalytic cycle, leading to a cessation of DNA processing and ultimately, bacterial cell death.

A notable example is the derivative 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid, which has demonstrated potent inhibition of Pseudomonas aeruginosa DNA gyrase.[6] Crystallographic studies of this derivative in complex with its target have elucidated its binding mode within the ATP-binding pocket, providing strong structural evidence for this mechanism.[6] Another derivative, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, is a potent gyrase inhibitor with an IC50 of 0.8 nM against E. coli DNA gyrase.[3]

The core 3,4-dichloro-5-methyl-1H-pyrrole moiety is crucial for this activity, as it mimics the adenine group of ATP and forms key hydrogen bond interactions with conserved residues in the active site, such as an aspartic acid residue and a structurally conserved water molecule.[4][7]

Caption: Inhibition of the DNA Gyrase catalytic cycle by competitive binding to the ATP site.

Experimental Validation of the Hypothesized Mechanism

To confirm that the parent compound, this compound, shares the mechanism of its derivatives, a series of validation experiments are required.

Protocol 1: In Vitro DNA Gyrase Supercoiling Assay

This assay directly measures the ability of the compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase enzyme, and varying concentrations of the test compound (from 0.01 µM to 100 µM) in a suitable assay buffer.

-

ATP Initiation: Initiate the reaction by adding ATP. Include a positive control (a known gyrase inhibitor like novobiocin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form will be inhibited in the presence of an active compound.

-

Quantification: Quantify the band intensities to determine the IC50 value.[8]

Protocol 2: In Vitro Topoisomerase IV Decatenation Assay

This assay assesses the compound's activity against the decatenation function of topoisomerase IV.

Methodology:

-

Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

-

Reaction Setup: Prepare reactions with kDNA, S. aureus or E. coli topoisomerase IV, and varying concentrations of the test compound.

-

ATP Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Analysis: Run the samples on an agarose gel. Active inhibitors will prevent the release of decatenated minicircles from the kDNA network.[5]

-

Quantification: Determine the IC50 value based on the disappearance of the kDNA catenated network.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein within intact cells.[9][10] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[11][12]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Culture and Treatment: Grow bacterial cultures (e.g., E. coli) to mid-log phase. Treat one batch with the test compound at a relevant concentration (e.g., 10x MIC) and a control batch with vehicle (DMSO) for 1 hour.

-

Thermal Challenge: Aliquot the treated cell suspensions and heat them individually across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes.

-

Cell Lysis: Lyse the cells to release proteins.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant (containing soluble, stable proteins) and analyze the amount of the target protein (GyrB or ParE) using Western blotting with specific antibodies.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.[13]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This standard microbiology assay determines the lowest concentration of the compound that prevents visible bacterial growth.

Methodology:

-

Bacterial Strains: Use standard laboratory strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).[14][15]

-

Preparation: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]

Potential Secondary Mechanism of Action: Anticancer Activity

The pyrrole scaffold is also prevalent in compounds with demonstrated anticancer activity.[17] While less explored for this specific dichlorinated pyrrole, related structures have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.

-

Mcl-1 Inhibition: Halogenated pyrroles, such as the marinopyrroles, are known to induce the proteasomal degradation of the anti-apoptotic protein Mcl-1, sensitizing cancer cells to apoptosis.[17]

-

Cell Cycle Arrest: Other pyrrole derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, and impair mitotic spindle formation.[18]

-

Topoisomerase II Inhibition: Some complex pyrrole-containing heterocyclic compounds can act as DNA intercalating agents and inhibitors of human topoisomerase II.[19]

Protocol 5: Cancer Cell Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess the metabolic activity of cells and serves as a primary screen for cytotoxic effects.

Methodology:

-

Cell Lines: Use a panel of human cancer cell lines, for example, HepG2 (liver), MCF7 (breast), and A549 (lung).[20][21]

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at ~570 nm using a microplate reader. The results can be used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Structure-Activity Relationship (SAR) Insights

The available literature strongly suggests that while this compound is the key pharmacophore, its activity is dramatically enhanced when the carboxylic acid is converted to a carboxamide linked to another cyclic system.[2][3]

| Modification | Impact on Activity | Rationale | Reference |

| Amide Formation | Significant increase in potency | Allows for extension into other binding pockets and the formation of additional interactions with the target enzyme. | [2] |

| Substitution on Pyrrole Ring | 3,4-dichloro-5-methyl is optimal | This substitution pattern has been shown to be superior to 4,5-dibromo for E. coli DNA gyrase inhibition, potentially due to better steric and electronic properties. | [2][7] |

| Right-Hand Side Moiety | Varies, often a benzothiazole | The nature of the group attached to the amide influences solubility, cell permeability, and can form additional interactions (e.g., π-stacking). | [3] |

Conclusion and Future Directions

Based on robust evidence from its derivatives, the primary mechanism of action for this compound is hypothesized to be the inhibition of bacterial DNA gyrase and topoisomerase IV at their respective ATP-binding sites. This guide provides a clear, actionable set of experimental protocols to rigorously test this hypothesis for the parent compound.

Future research should focus on:

-

Direct Enzymatic and Cellular Validation: Performing the outlined experiments to confirm the proposed antibacterial mechanism and quantify the potency of the parent scaffold.

-

Exploration of Anticancer Potential: Systematically screening the compound against a diverse cancer cell line panel to determine if it possesses clinically relevant antiproliferative activity.

-

Lead Optimization: Using the core scaffold as a starting point for novel synthetic chemistry campaigns to create new derivatives with improved potency, selectivity, and pharmacokinetic properties for either antibacterial or anticancer applications.

This foundational work will enable the rational design of next-generation therapeutics based on this privileged pyrrole structure.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 2, 2026, from [Link]

-

New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022, September 16). PubMed. Retrieved January 2, 2026, from [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (n.d.). NIH. Retrieved January 2, 2026, from [Link]

-

Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (n.d.). NIH. Retrieved January 2, 2026, from [Link]

-

Synthesis and Evaluation of N‐Phenylpyrrolamides as DNA Gyrase B Inhibitors. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Design, synthesis, antimicrobial, and DNA gyrase inhibitory properties of fluoroquinolone-dichloroacetic acid hybrids. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (2025, August 9). ResearchGate. Retrieved January 2, 2026, from [Link]

-

SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2014, December 20). TSI Journals. Retrieved January 2, 2026, from [Link]

-

Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. (n.d.). Pharmacognosy Reviews. Retrieved January 2, 2026, from [Link]

-

Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021, October 15). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. (2020, July 7). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved January 2, 2026, from [Link]

-

Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus. (2019, September 1). NIH. Retrieved January 2, 2026, from [Link]

-

Synthesis, cytotoxicity, DNA interaction and topoisomerase II inhibition properties of tetrahydropyrrolo[3,4-a]carbazole-1,3-dione and tetrahydropyrido-[3,2-b]pyrrolo[3,4-g]indole-1,3-dione derivatives. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Design, synthesis, antimicrobial, and DNA gyrase inhibitory properties of fluoroquinolone-dichloroacetic acid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, cytotoxicity, DNA interaction and topoisomerase II inhibition properties of tetrahydropyrrolo[3,4-a]carbazole-1,3-dione and tetrahydropyrido-[3,2-b]pyrrolo[3,4-g]indole-1,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid derivatives"

An In-Depth Technical Guide to the Biological Activity of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic Acid Derivatives

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2][3] Its presence in vital molecules like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[4][5] Pyrrole derivatives have demonstrated a remarkable spectrum of therapeutic potential, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6]

This guide focuses on a specific, highly functionalized subclass: derivatives of This compound . The introduction of chloro substituents on the pyrrole ring significantly modulates the electronic properties and steric profile of the molecule, often enhancing its binding affinity and biological potency. This document, intended for researchers and drug development professionals, provides a comprehensive analysis of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds.

Synthetic Strategies for Pyrrole Core and Amide Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical for exploring its therapeutic potential. The primary route to derivatization involves the modification of the carboxylic acid group, most commonly through the formation of amides, which have proven to be crucial for biological activity.[7][8][9]

A common synthetic pathway begins with the chlorination of a suitable pyrrole precursor, followed by functional group manipulations to install the carboxylic acid and methyl groups.[10] The carboxylic acid is then "activated," typically by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂), to facilitate nucleophilic acyl substitution with a desired amine.[8][10]

Figure 1: General workflow for the synthesis of amide derivatives.

Exemplary Protocol: Synthesis of a Benzothiazole Amide Derivative

This protocol is based on methodologies reported for synthesizing potent antibacterial agents derived from the core scaffold.[10]

Step 1: Activation of the Carboxylic Acid

-

Suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (10 vol).

-

Reflux the suspension for 1 hour until the mixture becomes a clear solution, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl chloride. Use this intermediate immediately in the next step.

Step 2: Amide Coupling Reaction

-

Dissolve the desired 2-aminobenzothiazole derivative (1.0 eq) in anhydrous toluene (20 vol).

-

Add the crude acid chloride from Step 1 to the amine solution.

-

Reflux the resulting suspension overnight.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration, wash with toluene and then with a non-polar solvent like hexane to remove impurities.

-

Dry the solid under vacuum to yield the final amide product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have emerged as potent agents in several therapeutic areas, most notably as antibacterial and anticancer compounds.

Potent Antibacterial Activity

The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antibacterial agents. A significant breakthrough in this area involves a derivative of this scaffold, 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid .[4] This compound has demonstrated potent and broad-spectrum antibacterial activity against numerous Gram-positive and Gram-negative pathogens, including notoriously difficult-to-treat strains like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[4]

Mechanism of Action: Targeting Bacterial Topoisomerases

The antibacterial efficacy of these derivatives is attributed to their selectivity for bacterial topoisomerases.[4] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of these enzymes, the compounds inhibit their function, leading to a disruption of essential cellular processes and ultimately bacterial cell death. The crystal structure of the lead compound in complex with Pseudomonas aeruginosa DNA gyrase has confirmed its binding mode, providing a molecular basis for its potent activity.[4]

Figure 2: Mechanism of antibacterial action via topoisomerase inhibition.

Comparative Antibacterial Activity (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the lead compound against selected bacterial strains.

| Compound | S. aureus (MRSA) | A. baumannii (MDR) | P. aeruginosa |

| 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid[4] | ≤0.5 µg/mL | ≤1 µg/mL | ≤2 µg/mL |

| Vancomycin (Control) | 1 µg/mL | NA | NA |

| Ciprofloxacin (Control) | >32 µg/mL | >32 µg/mL | 0.25 µg/mL |

Data sourced from Durcik M. et al., highlighting activity against resistant strains.[4]

Anticancer and Kinase Inhibition Activity

The pyrrole framework is a key component of several approved anticancer drugs that function as kinase inhibitors, such as Sunitinib.[6] Derivatives of substituted pyrroles have shown significant potential by targeting protein kinases involved in cancer cell proliferation and angiogenesis.[5][6] Specifically, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which share structural similarities, were designed as potential tyrosine kinase inhibitors and have shown the ability to inhibit the growth of cancer cell lines.[11][12]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many pyrrole-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][11] These receptors are often overexpressed in tumors and play a critical role in signaling pathways that drive cell growth, survival, and the formation of new blood vessels (angiogenesis). By blocking the ATP-binding site of these kinases, the pyrrole derivatives prevent downstream signaling, thereby arresting tumor growth and angiogenesis.[12]

Figure 4: Key structure-activity relationship points on the scaffold.

Standardized Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to screen for the cytotoxic effects of potential anticancer compounds. [13][14] Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyrrole derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and potent class of bioactive molecules. Extensive research has established their significant potential as both antibacterial and anticancer agents, driven by their ability to selectively inhibit crucial enzymes like bacterial topoisomerases and receptor tyrosine kinases. The well-defined structure-activity relationships provide a clear roadmap for medicinal chemists to design and synthesize next-generation compounds with enhanced potency and improved pharmacokinetic profiles.

Future research should focus on:

-

Lead Optimization: Further modification of the lead antibacterial and anticancer compounds to improve efficacy, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

In Vivo Studies: Advancing the most promising derivatives into preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetics.

-

Mechanism Elucidation: Investigating potential secondary mechanisms of action and exploring the full spectrum of biological targets for this scaffold.

-

Expansion of Therapeutic Areas: Screening optimized derivatives against other therapeutic targets, such as viral enzymes or inflammatory mediators, given the broad bioactivity of the pyrrole class.

The compelling data accumulated to date strongly supports the continued development of this scaffold as a source of novel and effective therapeutics to address critical unmet needs in oncology and infectious diseases.

References

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. Available at: [Link]

-

Synthesis and Anticancer Activity of 3‐(Substituted Aroyl)‐4‐(3,4,5‐trimethoxyphenyl)‐1H‐pyrrole Derivatives. Semantic Scholar. Available at: [Link]-4-(3-Wang-Wang/432a593e364e7c050e501579d102c7707e1529a6)

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. Available at: [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IntechOpen. Available at: [Link]

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. Available at: [Link]

-

Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De... Ingenta Connect. Available at: [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. Available at: [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central. Available at: [Link]

-

A range of inhibitors were. ScienceDirect. Available at: [Link]

-

Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. Available at: [Link]

-

Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Scielo. Available at: [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available at: [Link]

-

A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE. Organic Preparations and Procedures International. Available at: [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]

-

Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not... ResearchGate. Available at: [Link]

-

Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. National Institutes of Health. Available at: [Link]

-

Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. PubMed. Available at: [Link]

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Available at: [Link]

-

Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube. Available at: [Link]

-

Synthesis of different pyrrole acid derivatives (3/4) using 5‐Kdg (1)... ResearchGate. Available at: [Link]

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Available at: [Link]

-

Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions. PubMed. Available at: [Link]

-

21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. Available at: [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

-

Derivatives of Carboxylic Acids. Michigan State University Chemistry. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. Synthesis and Anticancer Activity of 3‐(Substituted Aroyl)‐4‐(3,4,5‐trimethoxyphenyl)‐1H‐pyrrole Derivatives | Semantic Scholar [semanticscholar.org]

"in vitro evaluation of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid"

An In-Depth Technical Guide to the In Vitro Evaluation of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

Introduction and Scientific Rationale

The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that serves as a fundamental structural motif in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][2] This versatility has cemented the pyrrole core as a high-value starting point for the development of novel therapeutic agents.

Profile of this compound: Structure and Rationale for Investigation

This compound is a synthetic organic compound featuring a pyrrole core decorated with two chlorine atoms, a methyl group, and a carboxylic acid function.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₅Cl₂NO₂

-

CAS Number: 24691-30-3[3]

The rationale for its in vitro evaluation stems directly from the established bioactivity of its close structural analogs. Specifically, the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment is integral to synthetic antibacterials known to bind to the active sites of bacterial topoisomerases.[4] One such derivative, 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid, has shown potent activity against numerous multidrug-resistant bacterial strains.[5]

Hypothesis-Driven Evaluation Strategy

Based on this strong precedent, a hypothesis-driven approach is warranted. The primary hypothesis is that this compound possesses antibacterial activity , likely mediated through the inhibition of essential bacterial enzymes like DNA gyrase or topoisomerase IV.

A secondary hypothesis, given the broad antiproliferative activity of many pyrrole derivatives, is that the compound may exhibit cytotoxic effects against cancer cell lines .[6][7] This guide outlines a logical, tiered screening cascade to systematically test these hypotheses, moving from broad phenotypic assays to more specific mechanistic studies.

Preliminary Physicochemical Characterization

Before biological evaluation, understanding the compound's basic physicochemical properties is critical for reliable assay performance.

-

Solubility Determination: The compound's solubility must be determined in common laboratory solvents, particularly dimethyl sulfoxide (DMSO), which is often used for creating high-concentration stock solutions. The final concentration of DMSO in the assay medium should typically be kept below 0.5% to avoid solvent-induced toxicity to cells or bacteria.

-

Purity and Identity Confirmation: The identity and purity of the compound should be confirmed using standard analytical techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) to ensure that any observed biological activity is attributable to the compound of interest.

-

Stability: A preliminary assessment of the compound's stability in aqueous buffer and culture media is recommended. This can be done by incubating the compound under assay conditions for the duration of the experiment and then analyzing for degradation via LC-MS.

Primary Screening: Evaluation of Antimicrobial Activity

The initial and most critical phase of the evaluation is to screen for antimicrobial activity, given the potent effects of its derivatives.[4][5]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for determining the antimicrobial profile of the test compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[8] It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound stock solution (e.g., in DMSO).

-

Sterile 96-well flat-bottom microtiter plates.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth - MHB).[9]

-

Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).[10]

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative controls (media only, media with DMSO).

Step-by-Step Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Compound Dilution: Add 100 µL of the test compound at 2x the highest desired final concentration to the first well of each row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 50 µL from the 10th well. This leaves wells 1-10 with serially diluted compound and well 11 as a growth control (no compound). Well 12 will be a sterility control (media only).

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[9]

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive growth control (well 11).[8]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is a direct extension of the MIC test and determines the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.[10]

Step-by-Step Procedure:

-

Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC).

-

Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plate at 37°C for 18-24 hours.

-

MBC Reading: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Data Presentation and Interpretation

Results should be summarized in a table. The MBC/MIC ratio is calculated to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

-

Bactericidal: MBC/MIC ratio ≤ 4

-

Bacteriostatic: MBC/MIC ratio > 4

Table 1: Illustrative Antimicrobial Activity Data

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 8 | 16 | 2 | Bactericidal |

| Escherichia coli | Gram-negative | 32 | >128 | >4 | Bacteriostatic |

| Pseudomonas aeruginosa | Gram-negative | >128 | >128 | - | Inactive |

Secondary Screening: Evaluation of Anticancer & Cytotoxicity Potential

Should the compound show weak antimicrobial activity or if a broader screening is desired, assessing its effect on cancer cell proliferation is a logical next step.[6]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

-

Test compound stock solution.

-

Human cancer cell lines (e.g., a panel representing different cancer types).

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[12]

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Positive control (e.g., Doxorubicin).

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]

-

Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[12] Purple formazan crystals should become visible in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[13]

-